octahydro-2H-quinolizin-1-ylmethanethiol

Description

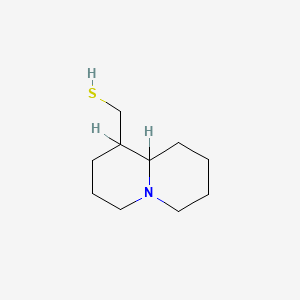

Octahydro-2H-quinolizin-1-ylmethanethiol is a heterocyclic compound featuring a bicyclic quinolizidine core fused with a thiol-containing side chain. The quinolizidine scaffold is notable for its conformational rigidity, which influences biological activity and synthetic utility .

Properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NS/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJFQEVIICXDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-2H-quinolizin-1-ylmethanethiol typically involves the hydrogenation of quinolizine derivatives under specific conditions. One common method includes the reduction of quinolizine using hydrogen gas in the presence of a palladium catalyst. The thiol group is then introduced through a nucleophilic substitution reaction, where a suitable thiolating agent reacts with the intermediate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-quinolizin-1-ylmethanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the quinolizine ring or the thiol group.

Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Hydrogen gas with palladium or platinum catalysts is often used.

Substitution: Thiolating agents such as thiourea or thiolacetic acid are employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified quinolizine derivatives.

Substitution: Various thiol-substituted compounds.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethanethiol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-2H-quinolizin-1-ylmethanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Functional Group Variations

Octahydro-2H-quinolizin-1-ylmethanol (CAS 10159-79-2)

- Molecular Formula: C₁₀H₁₉NO

- Molecular Weight : 169.27 g/mol

- Key Features : Contains a primary alcohol (-CH₂OH) group. Widely used as a building block in pharmaceutical synthesis due to its ability to form hydrogen bonds and participate in esterification reactions .

- Applications : Serves as an intermediate in synthesizing heterocyclic drugs and bioactive molecules, leveraging its rigid bicyclic structure for target specificity .

Octahydro-2H-quinolizin-1-ylmethanethiol

- Molecular Formula: C₁₀H₁₉NS (inferred from methanol analog)

- Molecular Weight : ~185.34 g/mol (estimated)

- Key Features : Replaces the hydroxyl group with a thiol (-CH₂SH) group. Thiols exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), enhancing reactivity in nucleophilic substitutions and metal coordination.

- Potential Applications: Likely useful in prodrug design (via thioether linkages) or as a ligand in catalysis.

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol (CAS 176210-35-8)

- Molecular Formula: C₁₁H₂₁NO

- Molecular Weight : 183.29 g/mol

- Key Features: Incorporates a methyl group at position 2 and stereochemical complexity.

- Applications : Explored in CNS-targeting drug candidates due to its enhanced lipophilicity and stereoselective interactions.

Structural and Reactivity Comparison

| Property | This compound | Octahydro-2H-quinolizin-1-ylmethanol | (1S,2R,9R)-2-Methyl Derivative |

|---|---|---|---|

| Functional Group | -SH | -OH | -OH, -CH₃ |

| Molecular Weight | ~185.34 | 169.27 | 183.29 |

| Reactivity | High (nucleophilic, redox-active) | Moderate (hydrogen bonding) | Moderate (stereoselective) |

| Bioactivity Potential | Antimicrobial, enzyme inhibition | Drug intermediate | CNS drug candidates |

Research Findings

- Synthetic Accessibility: Methanol derivatives (e.g., CAS 10159-79-2) are synthesized via reductive amination or cyclization strategies .

- Medicinal Chemistry: Methanol-based quinolizidines are precursors to antiviral and anticancer agents , while methyl-substituted variants show promise in neurology . Thiol derivatives could mimic cysteine residues in peptides, enabling protease inhibition or metal chelation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.